molecular formula C22H23N3O2 B5347721 3-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile

3-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile

Cat. No. B5347721
M. Wt: 361.4 g/mol
InChI Key: SQXVJIUCCYNBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile is a chemical compound that has been widely used in scientific research. It is a member of the benzodiazepine family of compounds and is commonly referred to as BZD. BZD has been used extensively in the field of neuroscience as a research tool to study the mechanisms of action of various neurotransmitters, including GABA.

Mechanism of Action

BZD acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to its receptor, resulting in an increase in the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
BZD has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. It has also been shown to have effects on memory, learning, and cognition.

Advantages and Limitations for Lab Experiments

BZD has several advantages as a research tool. It is a well-established and widely used compound, with a large body of literature on its mechanisms of action. It is also relatively easy to synthesize and has a long shelf life. However, it also has several limitations. It can be difficult to control the dosage and concentration of BZD in experiments, which can lead to variability in results. It is also a potent compound, and care must be taken to ensure the safety of researchers working with it.

Future Directions

There are several potential future directions for research on BZD. One area of interest is the development of new compounds that target the GABA-A receptor with greater specificity and fewer side effects. Another area of interest is the study of the long-term effects of BZD on the brain and behavior, particularly with regard to memory and cognition. Additionally, there is a need for further research on the safety and potential toxicity of BZD, particularly in the context of long-term use.

Synthesis Methods

The synthesis of BZD is a complex process that involves several steps. The first step involves the reaction of ethyl 4-bromobutyrate with benzylamine to form N-benzyl-4-bromo-3-butene-1-amine. This intermediate is then reacted with sodium cyanide to form N-benzyl-3-cyano-4-butene-1-amine. The final step involves the reaction of this intermediate with 4-chlorobenzoyl chloride to form BZD.

Scientific Research Applications

BZD has been used extensively in scientific research to study the mechanisms of action of various neurotransmitters, including GABA. It has been shown to enhance the binding of GABA to its receptors, resulting in an increase in the inhibitory effects of GABA. This makes BZD a useful tool in the study of the role of GABA in the central nervous system.

properties

IUPAC Name

3-(4-benzyl-3-ethyl-5-oxo-1,4-diazepane-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-2-20-16-24(22(27)19-10-6-9-18(13-19)14-23)12-11-21(26)25(20)15-17-7-4-3-5-8-17/h3-10,13,20H,2,11-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXVJIUCCYNBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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